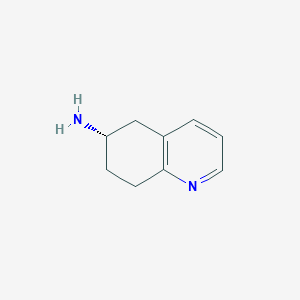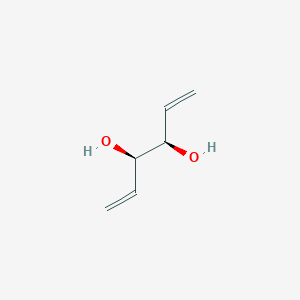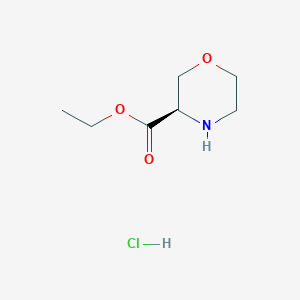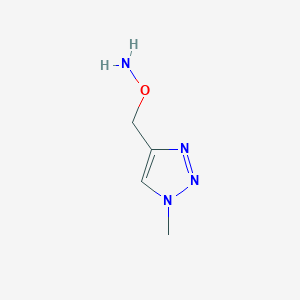
(S)-5,6,7,8-Tetrahydroquinolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5,6,7,8-Tetrahydroquinolin-6-amine is a chiral amine derivative of tetrahydroquinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amine group and a tetrahydroquinoline structure makes it a versatile intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroquinolin-6-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 6-nitroquinoline, followed by chiral resolution to obtain the (S)-enantiomer. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can also be employed to ensure the selective production of the desired enantiomer.
化学反应分析
Types of Reactions: (S)-5,6,7,8-Tetrahydroquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or ureas.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or isocyanates under mild to moderate conditions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Amides, sulfonamides, ureas.
科学研究应用
(S)-5,6,7,8-Tetrahydroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of compounds with anticancer, antiviral, or antibacterial properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-5,6,7,8-Tetrahydroquinolin-6-amine largely depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to modulation of biological processes.
相似化合物的比较
5,6,7,8-Tetrahydroquinoline: Lacks the amine group, making it less versatile in certain reactions.
6-Aminoquinoline: Contains an aromatic ring, differing in reactivity and applications.
1,2,3,4-Tetrahydroquinoline: Another tetrahydroquinoline derivative with different substitution patterns.
Uniqueness: (S)-5,6,7,8-Tetrahydroquinolin-6-amine is unique due to its chiral nature and the presence of both an amine group and a tetrahydroquinoline structure. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of chiral drugs and complex organic molecules.
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
(6S)-5,6,7,8-tetrahydroquinolin-6-amine |
InChI |
InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6,10H2/t8-/m0/s1 |
InChI 键 |
FHNCLWIIGMLHNP-QMMMGPOBSA-N |
手性 SMILES |
C1CC2=C(C[C@H]1N)C=CC=N2 |
规范 SMILES |
C1CC2=C(CC1N)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)







![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)





